The synthesis of 1,2-didehydro tranexamic acid typically involves the dehydrogenation of tranexamic acid. This can be achieved through several methods:
In an industrial setting, continuous flow reactors are often employed for large-scale production. These reactors allow for precise control over temperature, pressure, and catalyst concentration, which is crucial for maintaining consistent product quality and yield. Advanced purification techniques, including crystallization and chromatography, are essential for isolating high-purity 1,2-didehydro tranexamic acid suitable for pharmaceutical applications.
1,2-Didehydro tranexamic acid has a molecular formula of CHNO and a molecular weight of approximately 155.1943 g/mol. The absence of two hydrogen atoms leads to the formation of a double bond in the cyclohexene structure, which significantly alters its chemical reactivity compared to tranexamic acid.
The compound is racemic, meaning it exists as a mixture of enantiomers without defined stereocenters. This characteristic influences its biological activity and interactions with various biological targets .
1,2-Didehydro tranexamic acid can participate in several chemical reactions:
1,2-Didehydro tranexamic acid primarily targets plasminogen, a precursor to plasmin. It acts as an antifibrinolytic agent by competitively and reversibly inhibiting the activation of plasminogen to plasmin. This inhibition affects the fibrinolytic pathway, ultimately leading to reduced bleeding during surgical procedures or in patients with bleeding disorders.
The pharmacokinetics of this compound involve rapid absorption and distribution within the body. Therapeutic plasma concentrations can be reached within approximately 15 minutes post-administration. The primary route of elimination is renal excretion, with over 90% of the dose excreted unchanged within 24 hours .
The melting point and specific solubility characteristics are crucial for its application in pharmaceutical formulations. Additionally, it exhibits optical activity due to its chiral nature .
1,2-Didehydro tranexamic acid has several significant applications:
1,2-Didehydro tranexamic acid (chemical formula: C8H13NO2) is a structurally modified analogue of the widely used antifibrinolytic agent tranexamic acid (TXA). As an unsaturated derivative, it features a double bond between the C1 and C2 positions of the cyclohexane ring, altering its conformational flexibility and molecular interactions. This compound is recognized in pharmacological research primarily as a characterized impurity in tranexamic acid formulations, where monitoring its levels is essential for ensuring drug quality and stability [1] [6]. Its significance extends beyond quality control, serving as a tool for probing structure-activity relationships in plasmin(ogen) inhibition mechanisms.
The discovery of 1,2-Didehydro tranexamic acid is intrinsically linked to the pioneering work of Japanese scientists Utako and Shosuke Okamoto. In the 1950s–1960s, the Okamotos systematically investigated lysine analogues to address postpartum hemorrhage, a leading cause of maternal mortality in post-war Japan. Their research culminated in the development of tranexamic acid in 1962, a molecule 27 times more potent than its predecessor, epsilon-aminocaproic acid (EACA) [3] [8]. While TXA rapidly gained clinical adoption, subsequent analytical investigations into its synthesis and degradation pathways revealed structurally related compounds, including 1,2-Didehydro tranexamic acid. This derivative likely emerged as an intermediate or byproduct during synthetic processes or through deliberate molecular modifications aimed at enhancing TXA’s properties [6]. Its identification and characterization became pivotal for pharmaceutical quality assurance, leading to its formal designation in compendia like the United States Pharmacopeia (USP) as "Tranexamic Acid Related Compound C" [6].
1,2-Didehydro tranexamic acid shares the core pharmacophore of tranexamic acid—the trans-4-(aminomethyl)cyclohexanecarboxylic acid motif—critical for binding to plasminogen’s lysine-binding sites. However, it possesses a defining structural deviation: a double bond between carbon atoms 1 and 2 of the cyclohexane ring (C1=C2). This introduces significant molecular differences:
Table 1: Structural and Molecular Comparison
Property | Tranexamic Acid (TXA) | 1,2-Didehydro Tranexamic Acid |
---|---|---|
Molecular Formula | C8H15NO2 | C8H13NO2 |
Molecular Weight (g/mol) | 157.21 | 155.19 |
Cyclohexane Ring | Fully saturated | Unsaturated (C1=C2 double bond) |
Defined Stereocenters | Yes (trans configuration) | No (racemic mixture, unsaturation at C1-C2) |
Key Functional Groups | Carboxylic acid (COOH), Aminomethyl (CH2NH2) | Carboxylic acid (COOH), Aminomethyl (CH2NH2) |
SMILES Notation | N[C@H]1CCC@HC(=O)O | NCC1CCC(=CC1)C(=O)O |
As a characterized impurity and structural analogue, 1,2-Didehydro tranexamic acid plays several critical roles in antifibrinolytic research:
Table 2: Key Research Contexts for 1,2-Didehydro Tranexamic Acid
Research Context | Significance of 1,2-Didehydro TXA | Related TXA Mechanism |
---|---|---|
Pharmaceutical Quality | USP-listed impurity (Related Compound C); monitor in formulations | Ensures safety/efficacy of TXA drugs |
SAR Studies | Probe for lysine-binding site requirements in plasmin(ogen) | TXA binds Kringle domains via aminomethyl/COOH groups |
Degradation Analysis | Potential indicator of synthesis pathways or stability issues | TXA is highly stable; >95% excreted unchanged |
Mechanistic Dissection | May help separate antifibrinolytic vs. non-fibrinolytic TXA effects | TXA impacts inflammation, complement, immunity [2] [7] |
While 1,2-Didehydro tranexamic acid itself lacks the robust clinical antifibrinolytic efficacy of TXA, its role as a well-defined chemical entity within the TXA research ecosystem is indispensable. It contributes to ensuring drug quality and provides a lens through which the precise molecular interactions underpinning TXA’s life-saving effects can be examined and refined [1] [6] [9].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3